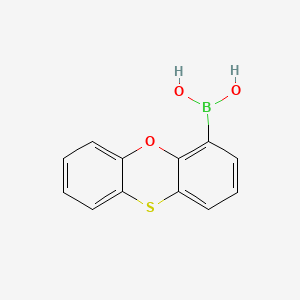

Phenoxathiin-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenoxathiin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO3S/c14-13(15)8-4-3-7-11-12(8)16-9-5-1-2-6-10(9)17-11/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIENVBUXFRSCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)SC3=CC=CC=C3O2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370266 | |

| Record name | Phenoxathiin-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100124-07-0 | |

| Record name | B-4-Phenoxathiinylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100124-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxathiin-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenoxathiin-4-boronic acid: Properties, Reactivity, and Applications

Introduction

Phenoxathiin-4-boronic acid is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, combining the rigid, sulfur-and-oxygen-containing phenoxathiin core with the versatile boronic acid functional group, makes it a valuable building block for the synthesis of complex molecules. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for creating carbon-carbon bonds.[1][2] Furthermore, the ability of the boronic acid moiety to interact reversibly with diols forms the basis for its application in developing chemosensors.[3]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, explores its reactivity, outlines a general synthetic approach, and details its current and potential applications for researchers, chemists, and professionals in drug development.

Section 1: Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in chemical and biological systems. A clear understanding of these characteristics is essential for its effective application.

Identification and Core Attributes

This compound is typically supplied as a solid with purity levels often exceeding 95%.[4][5] Key identifiers and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 100124-07-0 | [3][6][7] |

| Molecular Formula | C₁₂H₉BO₃S | [8][6][7] |

| Molecular Weight | 244.07 g/mol | [6][7] |

| IUPAC Name | (Phenoxathiin-4-yl)boronic acid | [7] |

| Synonyms | 4-Phenoxathiinylboronic acid | [7] |

| Appearance | Solid; White to beige crystalline powder | [5][8] |

| Purity | Typically 95% - 97% | [8][9] |

Molecular Structure

The structure of this compound is characterized by the tricyclic phenoxathiin system, where two benzene rings are fused to a central 1,4-oxathiine ring. The boronic acid group [-B(OH)₂] is attached at the 4-position of this heterocyclic scaffold.

-

SMILES: OB(O)C1=CC=CC2=C1OC1=C(S2)C=CC=C1[7]

-

InChI: InChI=1S/C12H9BO3S/c14-13(15)8-4-3-7-11-12(8)16-9-5-1-2-6-10(9)17-11/h1-7,14-15H[8]

The parent phenoxathiin molecule has a non-planar, butterfly-like conformation. The introduction of the boronic acid group provides a site for a wide range of chemical transformations.

Solubility and Stability

Specific solubility data for this compound is not extensively published. However, based on the behavior of phenylboronic acid, a general solubility profile can be inferred. Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[10] This suggests that solvents such as diethyl ether, tetrahydrofuran (THF), acetone, and ethyl acetate would be suitable for reactions involving this compound, while hydrocarbons could be used for purification by precipitation.

Regarding stability, boronic acids are generally stable solids but can be susceptible to oxidative degradation.[11] It is recommended to store this compound under an inert atmosphere in a dark place at room temperature to prevent degradation.[4][12]

Section 2: Chemical Reactivity and Mechanistic Insights

The chemical utility of this compound is dominated by the reactivity of its boronic acid functional group.

Lewis Acidity and Diol Interaction

Boronic acids are mild Lewis acids due to the vacant p-orbital on the sp²-hybridized boron atom.[13] This property allows them to form reversible covalent bonds with nucleophiles, most notably 1,2- and 1,3-diols (such as those found in sugars). This interaction results in the formation of a more stable five- or six-membered cyclic boronate ester. This equilibrium is pH-dependent and forms the fundamental principle behind the use of boronic acids in sensors for saccharides.[3][11]

Caption: Reversible formation of a cyclic boronate ester with a diol.

Suzuki-Miyaura Cross-Coupling

Perhaps the most significant application of aryl boronic acids is their participation in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenoxathiin core and various aryl or vinyl halides/triflates. This versatility makes this compound an invaluable building block for synthesizing complex biaryl structures, which are common motifs in pharmacologically active compounds.[14]

The catalytic cycle provides a framework for understanding the reaction's efficiency. The choice of palladium catalyst, ligand, and base is critical for optimizing reaction yield and preventing side reactions like protodeboronation.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Section 3: Representative Synthesis and Purification

Proposed Synthetic Workflow

The most common method for preparing aryl boronic acids involves the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with a trialkyl borate, followed by acidic workup.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Phenoxathiin-4-ylboronic acid | 100124-07-0 [sigmaaldrich.com]

- 5. This compound, CasNo.100124-07-0 BOC Sciences United States [bocscichem.lookchem.com]

- 6. scbt.com [scbt.com]

- 7. (PHENOXATHIIN-4-YL)BORONIC ACID | CAS 100124-07-0 [matrix-fine-chemicals.com]

- 8. Boronic acid, B-4-phenoxathiinyl- | CymitQuimica [cymitquimica.com]

- 9. aobchem.com [aobchem.com]

- 10. d-nb.info [d-nb.info]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 100124-07-0|Phenoxathiin-4-ylboronic acid|BLD Pharm [bldpharm.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. researchgate.net [researchgate.net]

Synthesis and Characterization of Phenoxathiin-4-boronic acid and Its Derivatives: A Guide to Unlocking a Privileged Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The phenoxathiin tricycle is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities.[1][2] The introduction of a boronic acid moiety at the 4-position transforms this scaffold into a versatile building block, primarily for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[3][4] This guide provides a comprehensive, field-proven walkthrough for the synthesis, purification, and detailed characterization of Phenoxathiin-4-boronic acid. It further outlines the subsequent derivatization using palladium-catalyzed coupling, offering researchers a robust framework to generate novel molecular entities for drug discovery and materials science. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Section 1: The Phenoxathiin Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The unique three-dimensional, non-planar "butterfly" structure of the phenoxathiin core allows for strategic functionalization, significantly influencing the biological activity of its derivatives.[5][6] This sulfur-and-nitrogen-containing heterocycle has been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2]

This compound (C₁₂H₉BO₃S, MW: 244.07) serves as a critical synthetic intermediate.[7][8][9] The boronic acid group is a stable, generally non-toxic functional group that acts as a linchpin for modern synthetic transformations.[4] Its primary utility lies in the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology that forges new C-C bonds with exceptional reliability and functional group tolerance, making it indispensable in the construction of complex molecular libraries for drug development.[3]

Section 2: Synthesis of this compound

The most reliable and common route to aryl boronic acids involves a halogen-metal exchange followed by quenching with a borate ester and subsequent hydrolysis.[10] This method offers high yields and a straightforward workflow, provided stringent anhydrous and low-temperature conditions are maintained.

Synthetic Workflow Overview

The overall strategy involves the conversion of a 4-halophenoxathiin precursor to an organolithium intermediate, which is then trapped with a trialkyl borate.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-Bromophenoxathiin.

Materials:

-

4-Bromophenoxathiin

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric Acid (3 M HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromophenoxathiin (1.0 equiv) and dissolve in anhydrous THF (approx. 0.2 M concentration).

-

Causality: Anhydrous conditions are critical as organolithium reagents are potent bases and will be quenched by trace amounts of water. A flame-dried flask ensures all adsorbed moisture is removed.

-

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.5 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Causality: The low temperature is essential to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.

-

-

Borylation: While maintaining the temperature at -78 °C, add trimethyl borate (1.5 equiv) dropwise. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Causality: The borate is added at low temperature to control the exothermic reaction with the aryllithium. Allowing the reaction to proceed overnight ensures complete formation of the boronate ester.

-

-

Hydrolysis & Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 3 M HCl (approx. 10 mL). Stir vigorously for 30 minutes.

-

Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Section 3: The Critical Step: Purification of Aryl Boronic Acids

The purification of boronic acids is notoriously challenging due to their propensity to form cyclic, trimeric anhydrides (boroxines) upon dehydration and their tendency to streak or decompose on standard silica gel.[11] A robust acid-base extraction is often the most effective method.[12][13]

Detailed Experimental Protocol: Purification via Acid-Base Extraction

-

Dissolution & Basification: Dissolve the crude this compound in diethyl ether. Extract the organic solution with an aqueous base (e.g., 1 M NaOH) (3x).

-

Causality: The acidic boronic acid is deprotonated by the base to form the water-soluble sodium boronate salt, which partitions into the aqueous layer, leaving non-acidic organic impurities behind in the ether layer.

-

-

Separation of Impurities: Separate the layers and discard the organic phase. Wash the combined aqueous layers with diethyl ether once more to remove any residual organic impurities.

-

Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify with 3 M HCl until the pH is ~1-2, at which point the pure boronic acid should precipitate out of solution.

-

Causality: Re-protonation of the boronate salt renders the boronic acid insoluble in the aqueous media, causing it to precipitate.

-

-

Final Steps: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

| Purification Method | Pros | Cons |

| Acid-Base Extraction | Highly effective for removing non-acidic impurities; scalable.[13] | May not remove other acidic impurities. |

| Recrystallization | Can yield highly crystalline, pure material.[12][14] | Requires finding a suitable solvent system; potential for material loss. |

| Silica Gel Chromatography | Can separate compounds with different polarities. | Boronic acids often perform poorly, leading to streaking, low recovery, or decomposition.[11] |

Section 4: Comprehensive Characterization

A multi-technique approach is required to unambiguously confirm the structure, identity, and purity of the synthesized product. This creates a self-validating system where each piece of data corroborates the others.

Expected Analytical Data for this compound

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₂H₉BO₃S[7][15] |

| Molecular Weight | 244.07 g/mol [7][9] |

| ¹H NMR (in DMSO-d₆) | Complex multiplet signals in the aromatic region (approx. 7.0-8.0 ppm); a broad singlet for B(OH)₂ protons (approx. 8.2 ppm), which is D₂O exchangeable. |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺ ≈ 245.03; may observe ions corresponding to loss of water. |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3300-3500 cm⁻¹), strong B-O stretch (~1350 cm⁻¹).[16] |

| Appearance | Typically a white to off-white solid.[8] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the aromatic proton environment and the presence of the B(OH)₂ group. ¹³C and ¹¹B NMR provide further structural confirmation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups, particularly the characteristic broad O-H stretch of the boronic acid and the B-O bond.[16]

-

X-ray Crystallography: For definitive structural proof, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the molecule, confirming connectivity and stereochemistry.[17] The phenoxathiin core is expected to adopt its characteristic folded conformation.[5]

Section 5: Synthesis of Derivatives via Suzuki-Miyaura Cross-Coupling

The primary value of this compound is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to generate a library of derivatives.[18][19]

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl halide (Ar-X).

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (Ar-X, 1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Protocol:

-

Reaction Setup: To a reaction vessel, add the aryl halide, this compound, and the base.

-

Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system, followed by the palladium catalyst.

-

Causality: The active Pd(0) catalyst is sensitive to oxygen. Degassing the solvent is crucial to prevent catalyst oxidation and ensure high catalytic activity.

-

-

Reaction: Heat the mixture (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel or recrystallization to yield the final coupled product.

-

Characterization: Fully characterize the purified derivative using the methods outlined in Section 4 to confirm its structure and purity.

Section 6: Field-Proven Insights & Considerations

-

Stability: Boronic acids are susceptible to oxidative degradation and protodeboronation, especially under physiological conditions.[20][21][22] This is a critical consideration when designing compounds for biological screening. Strategies to enhance stability, such as forming intramolecular esters, have been developed.[20][21]

-

Handling and Storage: this compound and its derivatives should be stored in a cool, dry place under an inert atmosphere to minimize degradation and boroxine formation.

-

Reaction Optimization: Suzuki-Miyaura reactions can be sensitive to the choice of catalyst, ligand, base, and solvent. For challenging couplings (e.g., with sterically hindered partners or aryl chlorides), screening different reaction conditions is often necessary to achieve optimal yields.[23]

Section 7: Conclusion

This compound is a high-value, versatile intermediate for accessing novel chemical matter. By following the robust synthesis, purification, and characterization protocols detailed in this guide, researchers can reliably produce this key building block. Its subsequent use in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling provides a direct and efficient route to diverse libraries of phenoxathiin derivatives, paving the way for the discovery of new therapeutics and advanced materials.

References

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.

-

Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]

-

Fitzgerald, L. J., Gallucci, J. C., & Gerkin, R. E. (1991). Structure of phenoxathiin (phenothioxin), C12H8OS, at 223 K. Acta Crystallographica Section C: Crystal Structure Communications, 47(2), 381-385. [Link]

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. [Link]

-

Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

-

Sanders, A. M., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. [Link]

-

AOBChem. (n.d.). This compound. AOBChem USA. [Link]

-

Duca, M., Matei, I., & Hillebrand, M. (n.d.). Molecular structures of the investigated phenoxathiin-10,10-dioxide derivatives. ResearchGate. [Link]

-

Graham, K. S., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Singh, S., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances. [Link]

-

Graham, K. S., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Shukla, S., et al. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. Mini-Reviews in Medicinal Chemistry, 21(12), 1541-1555. [Link]

-

Matrix Fine Chemicals. (n.d.). (PHENOXATHIIN-4-YL)BORONIC ACID | CAS 100124-07-0. Matrix Fine Chemicals. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

-

Wang, Y., et al. (2014). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

-

Martin, G. E., & Smith, K. (2006). X-Ray Crystallography of Chemical Compounds. Current Pharmaceutical Analysis. [Link]

-

Mohamad, A. A., et al. (2017). Synthesis of New Isoxazolin - Phenoxathiin Derivatives. ResearchGate. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

ResearchGate. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 100124-07-0| Chemical Name : this compound. Pharmaffiliates. [Link]

-

Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]

-

Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4471. [Link]

-

Gabbutt, C. D., et al. (2020). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein. Molbank. [Link]

-

Royal Society of Chemistry. (n.d.). Probing post-synthetic metallation in metal-organic frameworks: Insights from X-ray crystallography. RSC Publishing. [Link]

-

MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]

Sources

- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Structure of phenoxathiin (phenothioxin), C12H8OS, at 223 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. Boronic acid, B-4-phenoxathiinyl- | CymitQuimica [cymitquimica.com]

- 9. (PHENOXATHIIN-4-YL)BORONIC ACID | CAS 100124-07-0 [matrix-fine-chemicals.com]

- 10. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 14. reddit.com [reddit.com]

- 15. aobchem.com [aobchem.com]

- 16. researchgate.net [researchgate.net]

- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 21. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

Phenoxathiin-4-boronic acid molecular structure and CAS number.

An In-Depth Technical Guide to Phenoxathiin-4-boronic acid: Structure, Synthesis, and Applications in Modern Research

Introduction

This compound is a specialized heterocyclic organoboron compound that stands at the intersection of classical organic synthesis and modern drug discovery. Its unique molecular architecture, which combines the rigid, non-planar phenoxathiin scaffold with the synthetically versatile boronic acid moiety, makes it a molecule of significant interest to researchers in medicinal chemistry, materials science, and chemical biology. The phenoxathiin core, a tricyclic system containing both oxygen and sulfur heteroatoms, imparts distinct stereoelectronic properties and has been explored for its unique photophysical characteristics.[1][2] The boronic acid group, a cornerstone of modern synthetic chemistry, serves not only as a powerful handle for carbon-carbon bond formation but also as a pharmacophore in its own right, as evidenced by several FDA-approved drugs.[3][4]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, this document delves into the causality behind its synthesis, explains its structural and spectroscopic nuances, and explores its practical applications, offering field-proven insights from the perspective of a senior application scientist.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This section details the molecular structure, physical properties, and expected spectroscopic profile of this compound.

Molecular Structure and Identity

The formal name for this compound is B-(4-Phenoxathiinyl)boronic acid. Its structure consists of a central phenoxathiin ring system functionalized with a boronic acid group [-B(OH)₂] at the 4-position. The phenoxathiin core is not planar but adopts a folded, butterfly-like conformation along the oxygen-sulfur axis, which can influence its binding interactions and solubility.

| Identifier | Value |

| CAS Number | 100124-07-0[5][6][7][8][9] |

| Molecular Formula | C₁₂H₉BO₃S[5][6][9][10] |

| Molecular Weight | 244.07 g/mol [5][7][8] |

| SMILES | OB(O)C1=C2OC3=CC=CC=C3SC2=CC=C1[7] |

| InChI Key | IIENVBUXFRSCLM-UHFFFAOYSA-N[10] |

Physicochemical Properties

The compound is typically supplied as a solid, with its appearance ranging from white to beige.[6][10] Proper handling and storage are critical, as boronic acids are susceptible to dehydration.

| Property | Description | Source(s) |

| Appearance | White to beige crystalline powder or solid. | [6][10] |

| Purity | Commercially available with purities of ≥95% or ≥97%. | [6][9][10] |

| Storage | Store under an inert atmosphere in a cool, dark place. Recommended temperatures range from 0-8°C. | [6][7][9] |

Insight into Storage: The recommendation for cool, dry, and inert storage conditions is not merely precautionary. Boronic acids can undergo reversible intermolecular dehydration to form cyclic anhydrides known as boroxines. This process can alter the reagent's stoichiometry and reactivity. Storing at reduced temperatures minimizes the rate of this and other potential degradation pathways.

Anticipated Spectroscopic Profile

While specific spectra depend on the solvent and instrument, the molecular structure allows for clear predictions of its key spectroscopic features.

-

¹H NMR: The spectrum would be characterized by a complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the seven protons on the phenoxathiin scaffold. A distinct, broad singlet, which may be exchangeable with D₂O, would appear further downfield, representing the two hydroxyl protons of the boronic acid group.

-

¹³C NMR: The spectrum should display 12 distinct signals for the aromatic carbons, with the carbon atom directly bonded to the boron atom appearing as a broad signal due to quadrupolar relaxation of the boron nucleus.

-

FT-IR: The infrared spectrum provides functional group validation. Key expected vibrations include a broad O-H stretch around 3200-3500 cm⁻¹ (characteristic of the hydrogen-bonded boronic acid), a strong B-O stretch near 1350 cm⁻¹, and various C-O-C and C-S-C stretching frequencies associated with the phenoxathiin core.[11]

-

Fluorescence: Phenoxathiin derivatives are known to possess interesting photophysical properties.[1][2] this compound has been specifically identified as a chemosensor that fluoresces upon binding to sugars, indicating it is an active fluorophore.[8]

Part 2: Synthesis and Handling

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common and logical approach involves the selective functionalization of the pre-formed phenoxathiin core.

Synthetic Workflow

The general strategy involves a halogen-metal exchange followed by borylation. This is a robust and widely used method for introducing boronic acid functionalities onto aromatic rings.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is adapted from general procedures for the synthesis of aryl boronic acids and serves as a self-validating framework.[12][13]

-

Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Lithiation: Dissolve 4-bromophenoxathiin (1.0 equiv.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: This low temperature is critical to prevent side reactions, such as the degradation of the organolithium intermediate or reaction with the THF solvent.

-

-

Add n-butyllithium (1.1 equiv., typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 1-2 hours at -78 °C.

-

Validation: The formation of the lithiated species can sometimes be inferred by a color change. A small aliquot can be quenched with D₂O and analyzed by ¹H NMR to confirm the replacement of bromine with deuterium.

-

-

Borylation: Add trimethyl borate (1.5 equiv.) dropwise via the dropping funnel, again maintaining the low temperature.

-

Causality: The borate ester is added after lithiation is complete to prevent the n-BuLi from reacting with it directly. An excess of the borate is used to drive the reaction to completion.

-

-

Warm-up and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench and Isolation: Cool the mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.

-

Mechanism: The acid protonates the boronate ester, which then hydrolyzes to yield the final boronic acid and methanol.

-

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol or hexane/ethyl acetate) to yield the final product.

-

Quality Control: Purity should be confirmed by ¹H NMR, LC-MS, and melting point analysis.

-

Part 3: Applications in Research and Development

This compound is not just a synthetic intermediate; its reactivity and structural features enable a range of applications.

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of aryl boronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C(sp²)-C(sp²) bonds.[14][15] This reaction is a workhorse in pharmaceutical discovery for constructing biaryl systems, which are common motifs in drug candidates.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this cycle, this compound serves as the organoboron nucleophile, transferring its phenoxathiin group to the palladium center during the transmetalation step. This enables the facile construction of complex molecules containing the phenoxathiin scaffold.

Application as a Fluorescent Chemosensor

A notable application is its use as a fluorescent chemosensor for sugars.[8] This functionality arises from the ability of the boronic acid to reversibly form cyclic boronate esters with 1,2- or 1,3-diols, a structural feature present in many saccharides.

Caption: Equilibrium of boronic acid with a diol to form a fluorescent ester.

The formation of the boronate ester alters the electronic properties of the boron atom, which in turn modulates the photophysical properties of the attached phenoxathiin fluorophore. This change, often an increase in fluorescence quantum yield, allows for the quantitative detection of sugars. This principle is foundational for the development of sensors for glucose and other biologically important carbohydrates.

Potential in Medicinal Chemistry

The broader class of boronic acids has made a substantial impact on medicine.[3] The FDA approval of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has demystified concerns about boron toxicity and spurred immense interest in boron-containing pharmacophores.[4]

This compound can be envisioned as a versatile building block in drug discovery programs:

-

Scaffold Hopping: The unique three-dimensional shape of the phenoxathiin core can be used to mimic other known pharmacophores or to explore novel regions of chemical space, potentially leading to compounds with improved selectivity or pharmacokinetic properties.

-

Fragment-Based Drug Design (FBDD): The phenoxathiin moiety can serve as a starting fragment for building more complex drug candidates via Suzuki coupling at the 4-position.

-

Direct Pharmacophore: The boronic acid itself can act as a transition-state mimetic to inhibit serine proteases or as a covalent warhead to engage specific cellular targets.

Conclusion

This compound is far more than a simple catalog chemical. It is a sophisticated molecular tool that combines a structurally unique heterocyclic system with a synthetically powerful functional group. Its identity is confirmed by a CAS number of 100124-07-0 and a molecular formula of C₁₂H₉BO₃S.[5][6] From its role as a key partner in palladium-catalyzed cross-coupling reactions to its application as a fluorescent sensor, this compound offers a wide range of possibilities for innovation. For drug discovery professionals and synthetic chemists, a deep understanding of its synthesis, handling, and reactivity is essential to fully harness its potential in creating the next generation of materials and medicines.

References

-

LookChem. This compound CAS NO.100124-07-0. [Link]

-

Pharmaffiliates. This compound | CAS No : 100124-07-0. [Link]

-

AOBChem USA. This compound. [Link]

-

CHEMICAL POINT. Phenoxathine-4-boronic acid. [Link]

-

National Institutes of Health. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. [Link]

-

PubChem, National Institutes of Health. Phenoxathiin | C12H8OS | CID 9217. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]

-

Royal Society of Chemistry. Spectral study of some phenoxathiin derivatives and their positive ions. [Link]

-

National Institutes of Health. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

National Institutes of Health. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

Sources

- 1. Spectral study of some phenoxathiin derivatives and their positive ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. bocscichem.lookchem.com [bocscichem.lookchem.com]

- 7. 100124-07-0|Phenoxathiin-4-ylboronic acid|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. aobchem.com [aobchem.com]

- 10. Boronic acid, B-4-phenoxathiinyl- | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

A Deep Dive into the Spectroscopic Characterization of Phenoxathiin-4-boronic acid: A Technical Guide

Introduction: The Structural Significance of Phenoxathiin-4-boronic acid

This compound is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and materials science. Its rigid, tricyclic phenoxathiin core, coupled with the versatile reactivity of the boronic acid functional group, makes it an attractive building block for the synthesis of novel therapeutic agents and functional materials. The boronic acid moiety, for instance, is known to engage in reversible covalent interactions with diols, a property that has been exploited in the design of sensors for carbohydrates. Furthermore, it serves as a crucial coupling partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.

Given its potential applications, the unambiguous confirmation of its molecular structure is paramount. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is not merely to present data but to provide a cohesive narrative that explains the rationale behind the analytical choices and the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how these powerful analytical techniques are synergistically employed for the structural elucidation of complex organic molecules.

A Note on Data Presentation: While extensive searches for publicly available, raw experimental spectra of this compound (CAS 100124-07-0) were conducted, a complete, verified dataset was not found. Therefore, the spectral data presented and analyzed within this guide are realistic, predicted values based on established principles of spectroscopy and data from structurally analogous compounds, including the phenoxathiin core and various arylboronic acids. This approach is intended to provide a robust educational framework for the spectroscopic analysis of this molecule.

Molecular Structure and Numbering

To facilitate a clear discussion of the spectroscopic data, the molecular structure of this compound with the standard IUPAC numbering system is presented below.

Caption: A plausible fragmentation pathway for this compound in Mass Spectrometry.

Expert Insight: The loss of the boronic acid group (B(OH)₂) is a common fragmentation pathway for arylboronic acids. The resulting phenoxathiin radical cation (m/z = 200) would be a prominent peak in the spectrum. Subsequent fragmentation would likely involve the loss of the heteroatoms or ring cleavage.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating and unambiguous confirmation of its molecular structure. Each technique offers a unique piece of the structural puzzle:

-

NMR Spectroscopy delineates the precise connectivity of the carbon and proton framework.

-

IR Spectroscopy rapidly confirms the presence of key functional groups, notably the boronic acid moiety.

-

Mass Spectrometry provides the molecular weight and valuable information about the compound's stability and fragmentation patterns.

Together, these techniques form the cornerstone of chemical analysis, ensuring the identity and purity of compounds like this compound, which is essential for its application in research and development. This guide has outlined not only the expected data but also the underlying principles and experimental considerations, providing a robust framework for the spectroscopic analysis of this and similar molecules.

References

-

General Spectroscopic Techniques

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

-

NMR of Boronic Acids

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

-

-

IR Spectroscopy of Organoboron Compounds

-

Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

-

-

Mass Spectrometry of Organic Compounds

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

-

Phenoxathiin Chemistry

-

Suto, R. K. (2012). Phenoxathiin. In Comprehensive Organic Synthesis II (pp. 1060-1085). Elsevier. [Link]

-

The Chemistry of Phenoxathiin: A Legacy of Discovery and a Future of Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of a chemical scaffold from its initial discovery to its application in cutting-edge technologies is a testament to the relentless pursuit of scientific knowledge. Phenoxathiin, a sulfur- and oxygen-containing heterocyclic compound, exemplifies this journey. First synthesized over a century ago, its unique structural and electronic properties have captivated chemists, leading to a rich history of synthetic exploration and a diverse array of applications, from high-performance polymers to life-saving pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, and evolving chemistry of phenoxathiin and its derivatives, offering valuable insights for researchers and professionals in drug development and materials science.

The Dawn of Phenoxathiin: Discovery and Early Synthesis

The story of phenoxathiin begins in the early 20th century with the pioneering work of Italian chemist E. Ferrario. In 1911, Ferrario reported the synthesis of phenoxathiin through the reaction of diphenyl ether with sulfur in the presence of aluminum chloride.[1] This reaction, now famously known as the Ferrario-Ackermann reaction , marked the first recorded synthesis of the phenoxathiin core.[1] Independently, and in the same year, a German patent was filed by Fritz Ackermann describing a similar process.

The Ferrario-Ackermann reaction is a classic example of an electrophilic aromatic substitution. The reaction proceeds through the activation of sulfur by the Lewis acid, aluminum chloride, which then attacks the electron-rich diphenyl ether. Subsequent intramolecular cyclization and aromatization yield the phenoxathiin ring system.

Experimental Protocol: The Classic Ferrario-Ackermann Reaction

The following protocol is a generalized procedure based on early reports for the synthesis of the parent phenoxathiin molecule.

Materials:

-

Diphenyl ether

-

Sulfur powder

-

Anhydrous aluminum chloride

-

Ice

-

Concentrated hydrochloric acid

-

Calcium chloride

-

Methyl alcohol (for recrystallization)

Procedure:

-

In a fume hood, combine diphenyl ether, sulfur powder, and anhydrous aluminum chloride in a round-bottom flask equipped with a reflux condenser.

-

Gently heat the mixture on a steam bath. The reaction is often vigorous initially, with the evolution of hydrogen sulfide gas.

-

After the initial exothermic reaction subsides, continue heating for several hours to ensure complete reaction.

-

Carefully and slowly pour the hot reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, which contains the crude phenoxathiin and unreacted diphenyl ether.

-

Dry the organic layer over anhydrous calcium chloride.

-

Distill the mixture under reduced pressure to remove the lower-boiling diphenyl ether.

-

Collect the fraction corresponding to phenoxathiin.

-

Recrystallize the crude product from methyl alcohol to obtain purified phenoxathiin crystals.

Diagram: The Ferrario-Ackermann Reaction

Caption: A simplified workflow of the Ferrario-Ackermann reaction.

Evolution of Synthetic Methodologies: From Harsh Conditions to Modern Elegance

While the Ferrario-Ackermann reaction was a landmark achievement, it suffered from limitations, including harsh reaction conditions, the use of stoichiometric amounts of Lewis acids, and often, low yields and poor regioselectivity for substituted derivatives. These challenges spurred the development of more versatile and milder synthetic routes to access the phenoxathiin scaffold.

Iron-Catalyzed C-H Thioarylation: A Greener Approach

A significant advancement in phenoxathiin synthesis came with the development of transition metal-catalyzed C-H functionalization reactions. A notable example is the two-step synthesis involving an iron-catalyzed ortho-thioarylation of phenols followed by a copper-mediated intramolecular cyclization.[2][3] This method offers a more sustainable and efficient alternative to classical methods, utilizing earth-abundant metals.[3]

The first step involves the reaction of a phenol with an N-(arylthio)succinimide reagent in the presence of an iron(III) triflimide catalyst and a Lewis base.[3] The subsequent step is an Ullmann-type C-O bond formation to close the phenoxathiin ring, mediated by a copper catalyst.[3]

Experimental Protocol: Iron-Catalyzed C-H Thioarylation and Cyclization

The following is a representative protocol for this modern two-step synthesis.[3]

Step 1: Ortho-Thioarylation of Phenols

Materials:

-

Phenol derivative

-

N-(2-bromophenylthio)succinimide

-

Iron(III) chloride

-

[BMIM]NTf₂ (1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide)

-

Bis(4-methoxyphenyl)sulfane

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the phenol derivative and N-(2-bromophenylthio)succinimide in DCM, add iron(III) chloride and [BMIM]NTf₂ to generate the iron(III) triflimide catalyst in situ.

-

Add bis(4-methoxyphenyl)sulfane as a Lewis base co-catalyst.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction and purify the crude product by flash column chromatography to obtain the ortho-thioarylated phenol.

Step 2: Copper-Mediated Intramolecular Cyclization

Materials:

-

ortho-Thioarylated phenol from Step 1

-

Copper(I) thiophene-2-carboxylate (CuTC)

-

N,N-Dimethylacetamide (DMA)

Procedure:

-

Dissolve the ortho-thioarylated phenol in DMA.

-

Add CuTC to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 100 °C) for several hours.

-

After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by flash column chromatography to yield the desired phenoxathiin derivative.

Diagram: Modern Two-Step Phenoxathiin Synthesis

Caption: Workflow for the iron-catalyzed synthesis of phenoxathiins.

Synthesis via Aryne Intermediates

Another elegant and mild approach to phenoxathiin synthesis involves the use of aryne intermediates. This method allows for the rapid construction of the phenoxathiin core under relatively gentle conditions. The reaction typically involves the generation of an aryne from a suitable precursor, which then reacts with an S-(2-hydroxyaryl) thiosulfonate.[4]

A Scaffold of Diverse Applications: From Materials to Medicine

The unique, butterfly-like conformation of the phenoxathiin ring system, coupled with the presence of both an electron-donating oxygen atom and a redox-active sulfur atom, has led to its exploration in a wide range of applications.

High-Performance Polymers

Phenoxathiin's rigid and thermally stable structure made it an attractive building block for high-performance polymers. As early as the mid-20th century, research into incorporating the phenoxathiin moiety into polymer backbones began.[4] This led to the development of phenoxathiin-containing polyamides and polyimides with enhanced thermal stability, flame retardancy, and desirable electronic properties. These polymers have found applications in areas such as aerospace, electronics, and specialty coatings.

The synthesis of these polymers typically involves the polycondensation of a phenoxathiin-containing diamine or diacid chloride with a suitable comonomer.

Medicinal Chemistry: A Privileged Scaffold

The phenoxathiin core has emerged as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of providing ligands for more than one type of biological receptor or enzyme. This has led to the discovery of phenoxathiin derivatives with a broad spectrum of biological activities.

Table 1: Biological Activities of Phenoxathiin Derivatives

| Biological Target/Activity | Description | Key Structural Features |

| Monoamine Oxidase (MAO) Inhibition | Derivatives of phenoxathiin 10,10-dioxide have been identified as potent and selective inhibitors of MAO-A, with potential applications as antidepressants. | The sulfone group and substitution at the 1-position are crucial for activity. |

| Antifungal Agents | Certain phenoxathiin derivatives exhibit broad-spectrum antifungal activity against various pathogenic fungi. | The specific substitution pattern on the phenoxathiin ring influences the antifungal potency. |

| Thrombin Inhibition | 2-Substituted phenoxathiins have been shown to act as inhibitors of thrombin, a key enzyme in the blood coagulation cascade, suggesting potential as anticoagulant agents.[5] | The nature and position of the substituent at the 2-position are critical for inhibitory activity. |

The development of phenoxathiin-based drug candidates often involves extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. For instance, in the case of MAO inhibitors, it was found that small, lipophilic groups at the 1-position of the phenoxathiin 10,10-dioxide scaffold led to potent and selective MAO-A inhibition.

Future Perspectives

The journey of phenoxathiin chemistry is far from over. The continuous development of novel synthetic methodologies, such as photoredox catalysis and flow chemistry, will undoubtedly lead to more efficient and sustainable ways to access this versatile scaffold. In materials science, the focus is on developing new phenoxathiin-based materials with tailored optical and electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the realm of drug discovery, the phenoxathiin core remains a fertile ground for the design of new therapeutic agents. A deeper understanding of the interactions between phenoxathiin derivatives and their biological targets, aided by computational modeling and structural biology, will pave the way for the development of next-generation drugs with improved efficacy and safety profiles.

Conclusion

From its serendipitous discovery through a classic named reaction to its current status as a privileged scaffold in medicinal chemistry and a valuable building block in materials science, the history of phenoxathiin is a compelling narrative of chemical innovation. The evolution of its synthesis from harsh, classical methods to elegant, modern catalytic approaches highlights the progress in the field of organic chemistry. For researchers, scientists, and drug development professionals, the rich history and diverse applications of phenoxathiin serve as both an inspiration and a practical guide for the design and synthesis of novel functional molecules. The story of phenoxathiin is a powerful reminder that even a single, unique chemical structure can hold the key to a multitude of scientific and technological advancements.

References

-

Dodds, A. C., & Sutherland, A. (2022). Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation. Organic & Biomolecular Chemistry, 20(8), 1738-1748. [Link]

- Hu, F., Zhao, X., Li, Y., Feng, L., & Ma, C. (2013). Regioselective Synthesis of Phenoxathiin Derivatives under Transition-Metal-Free Conditions. Synthesis, 45(06), 789-794.

- Ueda, M., Aizawa, T., & Imai, Y. (1977). Preparation and properties of polyamides and polyimides containing phenoxathiin units. Journal of Polymer Science: Polymer Chemistry Edition, 15(11), 2739-2747.

- Sasaki, T., Takahashi, T., Nagase, T., Mizutani, T., Ito, S., Mitobe, Y., ... & Sato, N. (2009). Synthesis, structure-activity relationships, and biological profiles of a dihydrobenzoxathiin class of histamine H (3) receptor inverse agonists. Bioorganic & medicinal chemistry letters, 19(15), 4232-4236.

-

Mohamad, A. A., & AL-Araji, S. M. (2018). Synthesis of New Isoxazolin-Phenoxathiin Derivatives. Al-Nahrain Journal of Science, 21(3), 49-56. [Link]

-

Dodds, A. C., & Sutherland, A. (2022). Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation. Organic & Biomolecular Chemistry, 20(8), 1738-1748. [Link]

-

HandWiki. (2022). Chemistry:Ferrario-Ackermann reaction. [Link]

- Deasy, C. L. (1943). The Chemistry of Phenoxathiin and its Derivatives. Chemical Reviews, 32(2), 173-194.

- Gilman, H., & Esmay, D. L. (1953). Nitration of Phenoxathiin and Some New Amino Derivatives. Journal of the American Chemical Society, 75(13), 278-281.

- Stjernschantz, E., & Oksala, O. (1997). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of medicinal chemistry, 40(19), 3091-3099.

- Krishnan, R., Tulinsky, A., Vlasuk, G. P., Pearson, D., Vallar, P., Bergum, P., ... & Ripka, W. C. (1995). Synthesis, structure, and structure-activity relationships of divalent thrombin inhibitors containing an alpha-keto-amide transition-state mimetic. Protein science : a publication of the Protein Society, 4(5), 839-847.

- Markwardt, F. (2002). Historical perspective of the development of thrombin inhibitors. Pathophysiology of haemostasis and thrombosis, 32(5-6), 233-237.

- Wang, J., Sun, X., Li, N., Sheng, R., & Guo, R. (2023). An Overview of Thrombin Inhibitors in the Perspective of Structureactivity Relationships. Current medicinal chemistry, 30(25), 2864-2930.

- Stauffer, S. R. (2012). Discovery of anticoagulant drugs: a historical perspective. Current medicinal chemistry, 19(25), 4293-4321.

- Zhang, Y., Wu, F., Yang, H. Y., Wang, G., Ren, Z. H., & Guan, Z. H. (2024). Synthesis of Cycloaliphatic Polyamides via Palladium-Catalyzed Hydroaminocarbonylative Polymerization.

- Guan, Z. H., Zhang, Y., Wu, F., Yang, H. Y., Wang, G., & Ren, Z. H. (2024). New Method for the Synthesis of Polyamides. ChemistryViews.

- Guan, Z. H., Zhang, Y., Wu, F., Yang, H. Y., Wang, G., & Ren, Z. H. (2024). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(5), 1636-1639.

- Edelson, B. S., Dervan, P. B., & Chamberlin, A. R. (2004). Process for preparing polyamides.

- Hadvary, P., & Banner, D. W. (1991). Crystallographic analysis at 3.0-A resolution of the binding to human thrombin of four active site-directed inhibitors. The Journal of biological chemistry, 266(30), 20085-20093.

- Wang, J., Sun, X., Li, N., Sheng, R., & Guo, R. (2022). An Overview of Thrombin Inhibitors in the Perspective of Structure-activity Relationships. Current medicinal chemistry, 29(37), 6331-6377.

-

Wikipedia. (2023). Discovery and development of direct thrombin inhibitors. [Link]

- Ganesan, A. (2021). Advances in Antifungal Drug Development: An Up-To-Date Mini Review. Molecules (Basel, Switzerland), 26(24), 7673.

- de la Morena, M. A., & Alarcon, E. I. (2021). Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications. International journal of molecular sciences, 22(16), 8847.

-

MDPI. (2023). Special Issue "Antifungal Drug Discovery: Progresses, Challenges, Opportunities". [Link]

- Rodriguez-Villar, J. A., & Ganesan, A. (2022). Advances in Antifungal Development: Discovery of New Drugs and Drug Repurposing. Journal of fungi (Basel, Switzerland), 8(7), 659.

- Singh, K., & Kumar, A. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals, 17(2), 241.

- Sarmiento, G. P., Feresin, G. E., & Tapia, A. (2015). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. Bioorganic & medicinal chemistry, 23(17), 5635-5643.

- Wiederhold, N. P., Patterson, T. F., & Andes, D. R. (2025). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS infectious diseases.

- Chen, X., & Song, B. A. (2025).

- Krishnan, R., Tulinsky, A., Vlasuk, G. P., Pearson, D., Vallar, P., Bergum, P., ... & Ripka, W. C. (1995). Synthesis, structure, and structure-activity relationships of divalent thrombin inhibitors containing an alpha-keto-amide transition-state mimetic. Protein science : a publication of the Protein Society, 4(5), 839–847.

- Stjernschantz, E., & Oksala, O. (1999). Structure-activity relationships of pyrroloquinazolines as thrombin receptor antagonists. Bioorganic & medicinal chemistry letters, 9(14), 2073-2078.

- Pi, R., & Li, R. (2010). A series of natural flavonoids as thrombin inhibitors: structure-activity relationships. Thrombosis research, 126(5), e365-e378.

- Hadvary, P., & Banner, D. W. (1997). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of medicinal chemistry, 40(19), 3091-3099.

- Guan, Z. H., Zhang, Y., Wu, F., Yang, H. Y., Wang, G., & Ren, Z. H. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 15(3), 738.

- Ishida, H., & Riess, G. (2025). Development of New Class of Electronic Packaging Materials Based on Ternary Systems of Benzoxazine, Epoxy, and Phenolic Resins. Journal of applied polymer science.

-

Justia Patents. (2020). Synthetic Polymer Patents and Patent Applications (Class 424/486). [Link]

- Google Patents. (2001).

- Webster, O. W. (2000). HIGHLIGHT - Controlled Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(16), 2855-2860.

- Google Patents. (1989).

- Google Patents. (1978). US4155847A - Cationic polymer flocculant prepared by reacting epichlorohydrin and a Mannich reaction product.

- Google Patents. (2021).

- Google Patents. (1991).

- Google Patents. (2011). CN102015791A - Polymerizable composition.

- Google Patents. (2006).

-

MDPI. (2024). Development of Composite Semiconductor Films Based on Organotin Complexes Doped with Cobalt Porphine for Applications in Organic Diodes. [Link]

-

MDPI. (2023). Recent Research Progress in Indophenine-Based-Functional Materials: Design, Synthesis, and Optoelectronic Applications. [Link]

- Ternai, B., & Crew, A. D. (1979). Stereochemistry of phenoxathiin S-oxide. The Journal of Organic Chemistry, 44(13), 2326-2329.

-

Journal of the American Chemical Society. (1953). The Metalation of Phenoxathiin. [Link]

-

RSC Publishing. (2023). Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines. [Link]

-

RSC Publishing. (2022). Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation. [Link]

Sources

- 1. Chemistry:Ferrario-Ackermann reaction - HandWiki [handwiki.org]

- 2. Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00022A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Phenoxathiin-4-boronic Acid Moiety: A Technical Guide to the Reactivity of its Carbon-Boron Bond for Researchers in Drug Discovery and Materials Science

Introduction: The Emergence of Phenoxathiin Scaffolds in Advanced Chemical Synthesis

Phenoxathiin, a sulfur and oxygen-containing tricyclic heterocycle, has garnered significant interest as a privileged scaffold in both medicinal chemistry and materials science. Its unique V-shaped, non-planar geometry, as determined by X-ray crystallography, imparts distinct stereoelectronic properties to its derivatives[1]. The incorporation of this moiety into larger molecular frameworks can significantly influence biological activity and photophysical properties. At the heart of unlocking the synthetic potential of phenoxathiin lies the strategic functionalization of its aromatic core. Among the various synthetic handles, the boronic acid group, particularly at the 4-position, stands out as a versatile and reactive functional group. This guide provides an in-depth exploration of the reactivity of the carbon-boron (C-B) bond in phenoxathiin-4-boronic acid, offering insights into its behavior in key chemical transformations and providing actionable protocols for its application.

The Nature of the C-B Bond in this compound: A Structural and Electronic Perspective

The reactivity of the C-B bond in this compound is intrinsically linked to the electronic and structural characteristics of the phenoxathiin scaffold. The central heterocyclic ring of phenoxathiin is puckered, with a distinct dihedral angle between the two benzene rings[1]. This non-planarity influences the overall electronic distribution within the molecule.

The sulfur atom, with its available d-orbitals, and the oxygen atom, with its lone pairs, contribute to the electronic environment of the aromatic rings. This can modulate the electron density at the carbon atom of the C-B bond, thereby influencing its susceptibility to cleavage in various reactions.

Caption: Key factors influencing the reactivity of the C-B bond in this compound.

Key Reactions and Mechanistic Considerations

The utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura Cross-Coupling Reaction: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organoboron compound with an organohalide. The C-B bond in this compound is readily cleaved in the presence of a palladium catalyst and a base to form a new C-C bond with a variety of coupling partners.

Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reactivity of the C-B bond is most critical during the transmetalation step. Here, the phenoxathiin group is transferred from the boron atom to the palladium center. The efficiency of this step is influenced by the choice of base, which activates the boronic acid to form a more nucleophilic boronate species.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure and may require optimization for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the aryl bromide (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient for a broad range of substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene/H₂O | Ensures solubility of both organic and inorganic reagents. |

| Temperature | 80-110 °C | Provides sufficient energy to overcome activation barriers. |

The Chan-Lam Coupling Reaction: Forging C-N and C-O Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst[2][3]. This reaction complements the palladium-catalyzed methods and is often performed under milder conditions, sometimes even at room temperature and open to the air.

Mechanism: The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, it is generally accepted to involve the formation of a copper-aryl species from the boronic acid, which then undergoes coupling with the amine or alcohol.

Experimental Protocol: Chan-Lam N-Arylation of an Amine with this compound

-

Reaction Setup: In a flask open to the air, combine this compound (1.0 eq.), the amine (1.2 eq.), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 eq.).

-

Solvent Addition: Add an appropriate solvent, such as dichloromethane (DCM) or methanol.

-

Reaction Execution: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst. Concentrate the filtrate and purify the residue by column chromatography.

The Liebeskind-Srogl Cross-Coupling Reaction: A Thioester-Based Approach

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that utilizes a thioester as the electrophile and a boronic acid as the nucleophile[4]. This reaction is particularly useful for the synthesis of ketones and other carbonyl-containing compounds.

Mechanism: This reaction proceeds via a distinct mechanism involving a thiophilic copper(I) co-catalyst that facilitates the transmetalation of the phenoxathiin group from boron to palladium.

Side Reactions and Stability Considerations

A crucial aspect of working with heteroaromatic boronic acids is understanding their potential for undesired side reactions.

Protodeboronation: The Unwanted Loss of the Boronic Acid Group

Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene (phenoxathiin in this case) and boric acid. This side reaction can significantly reduce the yield of the desired cross-coupled product. The susceptibility of this compound to protodeboronation is influenced by factors such as pH, temperature, and the presence of certain metal ions[5][6]. For heteroaromatic boronic acids, the position of the boronic acid relative to the heteroatoms can have a significant impact on the rate of protodeboronation[5].

Mitigation Strategies:

-

Use of Boronic Esters: Pinacol or MIDA esters of the boronic acid are often more stable and can be used as "slow-release" sources of the active boronic acid under the reaction conditions.

-

Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress protodeboronation.

-

Careful Control of pH: Maintaining the optimal pH for the desired reaction while minimizing conditions that favor protodeboronation is critical.

Oxidative Instability

The phenoxathiin scaffold, particularly the sulfur atom, can be susceptible to oxidation under certain conditions. This can lead to the formation of sulfoxides and sulfones, which may have different reactivity profiles. It is important to consider the compatibility of the reaction conditions with the oxidative stability of the phenoxathiin ring.

Applications in Drug Discovery and Materials Science

The ability to functionalize the phenoxathiin core using the reactivity of the C-B bond in this compound has led to its application in several advanced fields.

-

Drug Discovery: Phenoxathiin derivatives have shown a range of biological activities, and the Suzuki-Miyaura coupling of this compound is a key step in the synthesis of novel analogues for screening as potential therapeutic agents.

-

Materials Science: The unique photophysical properties of the phenoxathiin scaffold make it an attractive building block for organic light-emitting diodes (OLEDs) and other electronic materials. The Suzuki-Miyaura reaction is a primary tool for incorporating the phenoxathiin moiety into complex organic electronic structures.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. A thorough understanding of the reactivity of its C-B bond, particularly in the context of modern cross-coupling reactions, is essential for its effective utilization. By carefully considering the electronic and structural features of the phenoxathiin scaffold and by controlling the reaction conditions to favor the desired transformation while minimizing side reactions like protodeboronation, researchers can harness the full synthetic potential of this important reagent in the development of new drugs and advanced materials.

References

-

Fitzgerald, L. J., Gallucci, J. C., & Gerkin, R. E. (1991). Structure of phenoxathiin (phenothioxin), C12H8OS, at 223 K. Acta Crystallographica Section C: Crystal Structure Communications, 47(2), 381–385. [Link]

-

Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

-

Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

-

Wikipedia. (n.d.). Liebeskind–Srogl coupling. Retrieved from [Link]

-

Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. SciSpace. [Link]

-

Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

-

Mohamad, A. A., & AL-Araji, S. M. (2018). Synthesis of New Isoxazolin - Phenoxathiin Derivatives. Al-Nahrain Journal of Science, 21(2), 49-57. [Link]

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

-

Lee, C. F., et al. (2011). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry, 54(19), 6535-6547. [Link]

-

RSC Publishing. (2015). An Efficient Desulfitative C-C Cross Coupling of Fused Thiazolidine-2-thione with Boronic Acids and Boronic Acid Pinacol esters: Formation of Fused Thiazoles. RSC Advances. [Link]

-

SynArchive. (n.d.). Liebeskind-Srogl Coupling. Retrieved from [Link]

-

ResearchGate. (2014). Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. [Link]

-

CoLab. (2025). The Liebeskind–Srogl Cross-Coupling Reaction Towards the Synthesis of Biologically Active Compounds. [Link]

-

PubMed Central. (2024). The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. [Link]

-

YouTube. (2022, July 10). Chan-Lam Coupling. [Link]

-

MDPI. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]

-

ResearchGate. (n.d.). Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. [Link]

-

Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 77(19), 8648–8656. [Link]

-